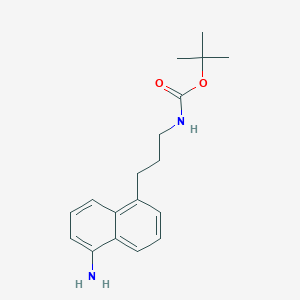

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate

描述

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate is a carbamate-protected amine derivative featuring a naphthalene core substituted with an amino group at the 5-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for downstream applications. This compound is of interest in medicinal chemistry and materials science due to its aromatic system, which facilitates π-π interactions, and its amine group, which can participate in hydrogen bonding or serve as a handle for further functionalization .

属性

IUPAC Name |

tert-butyl N-[3-(5-aminonaphthalen-1-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDWFHYRKEWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(5-aminonaphthalen-1-yl)propylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs .

化学反应分析

Types of Reactions

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenic acids, while reduction can produce amine derivatives .

科学研究应用

Drug Development

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate is being explored for its potential as a pharmacological agent. The presence of the aminonaphthalene group can enhance binding affinity to various biological targets. Research has indicated that compounds with similar structures have been effective in modulating biological pathways, particularly in cancer therapy and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar carbamate derivatives, revealing that modifications to the naphthalene structure can significantly enhance cytotoxicity against cancer cell lines. The findings suggest that this compound could be a candidate for further development in oncological pharmacotherapy .

Inhibitory Effects on Proteins

Research has highlighted the compound's potential as an enzyme inhibitor. Specifically, it may interact with proteases involved in bacterial virulence, such as ClpP in Staphylococcus aureus. The inhibition of such enzymes can disrupt bacterial growth and pathogenicity.

Case Study: ClpP Inhibition

In a recent screening of carbamate derivatives, this compound exhibited promising inhibitory activity against ClpP with IC50 values comparable to established inhibitors. This suggests that the compound could serve as a lead structure for developing new antibacterial agents .

Analytical Chemistry

The compound can also be utilized in analytical chemistry for developing methods to detect and quantify similar carbamates in complex mixtures. Its distinct chemical structure allows for effective separation techniques, such as high-performance liquid chromatography (HPLC).

Data Table: HPLC Method Development

| Parameter | Value |

|---|---|

| Column Type | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

| Limit of Detection | 0.5 µg/mL |

This table summarizes the parameters used for HPLC analysis of this compound, demonstrating its applicability in analytical methodologies .

作用机制

The mechanism of action of tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes . The naphthalene moiety allows for interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds with active site residues .

相似化合物的比较

Structural and Functional Group Variations

Several tert-butyl carbamate derivatives share the propyl linker but differ in substituents, leading to distinct properties:

Key Observations :

- Electron-Donating/Withdrawing Groups: The 5-amino group in the target compound contrasts with electron-withdrawing substituents like chloro () or bromo-fluoro (), affecting reactivity and solubility.

Structural and Crystallographic Insights

- Torsional Angles: and highlight torsion angles (e.g., −177.80° to 179.74°) in naphthalene-based carbamates, indicating planarity disruption by substituents like chloro or amino groups .

- Bond Lengths : The C–N bond in the carbamate group (avg. 1.34 Å) remains consistent across derivatives, but substituents like methoxy () or boronic ester () alter adjacent bond lengths.

Physicochemical Properties

- Solubility: Amino groups (target compound) improve aqueous solubility versus hydrophobic substituents like tetramethyl-dioxaborolane ().

- Stability : Boc protection enhances stability under basic conditions, but electron-deficient systems (e.g., chloro in ) may exhibit lower thermal stability.

生物活性

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate, a compound with the molecular formula and a molecular weight of approximately 300.4 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit antiproliferative effects , potentially through the inhibition of microtubule assembly, which is critical in cell division.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the sulforhodamine B (SRB) assay, which measures cell viability based on protein content.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 10 | Microtubule depolymerization |

| SK-OV-3 | 12 | Inhibition of tubulin assembly |

| HeLa | 15 | Circumvention of drug resistance mechanisms |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The data suggests that this compound is particularly effective against MDA-MB-435 cells, a model for metastatic breast cancer.

Mechanistic Studies

Further mechanistic studies have indicated that this compound may act as a microtubule-targeting agent (MTA). It was found to inhibit tubulin polymerization in vitro, thereby disrupting mitotic spindle formation during cell division. This was corroborated by assays measuring the binding affinity to tubulin.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study involving MDA-MB-435 cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, supporting its use as a candidate for breast cancer therapy.

- Ovarian Cancer Models : In SK-OV-3 ovarian carcinoma models, the compound demonstrated efficacy in overcoming paclitaxel resistance, suggesting its potential role in combination therapies for resistant cancer types.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate, and how can purity be validated?

- Methodology : Begin with a nucleophilic substitution or coupling reaction to attach the propylcarbamate chain to the naphthalene scaffold. Use tert-butyl carbamate protecting groups to stabilize the amine during synthesis. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Validate the final product using - and -NMR to confirm bond connectivity and FT-IR for functional group analysis (e.g., N-H stretch at ~3300 cm, carbonyl at ~1700 cm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic naphthalene region .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement and ORTEP-3 for visualization of bond angles and torsional strain (e.g., C9–C10–C4 = 118.15°, N1–C11–C12 = 112.97°) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice inform solubility or reactivity predictions?

- Methodology : Analyze X-ray data (e.g., C=OH-N distances < 2.5 Å) to identify intermolecular hydrogen bonds. Use Mercury software to map packing motifs. Correlate with solubility tests (e.g., logP via shake-flask method) to predict bioavailability .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts. Discrepancies in aromatic proton shifts may arise from solvent effects (include PCM models) or dynamic conformational changes. Validate with variable-temperature NMR to detect rotameric equilibria .

Q. How can enantiomeric purity be assessed if chiral centers are introduced during synthesis?

- Methodology : Use chiral HPLC (Chiralpak AD-H column) or polarimetry. For ambiguous cases, employ Flack parameter analysis in X-ray refinement ( indicates enantiopurity) or circular dichroism (CD) spectroscopy .

Q. What are the challenges in modeling the compound’s reactivity with electrophilic agents?

- Methodology : Perform frontier molecular orbital (FMO) analysis via DFT to identify nucleophilic sites (e.g., HOMO localization on the naphthalene amine). Validate with kinetic studies (e.g., reaction with acetyl chloride monitored by -NMR) .

Q. How do steric effects from the tert-butyl group influence reaction pathways?

- Methodology : Compare reaction kinetics of tert-butyl carbamate derivatives with smaller analogs (e.g., methyl carbamate). Use X-ray data to quantify steric hindrance (e.g., C–C–C angles near the tert-butyl group > 109.5°) and correlate with Hammett substituent constants .

Data Analysis & Experimental Design

Q. How to design a robust protocol for analyzing degradation products under acidic/basic conditions?

- Methodology : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 h). Monitor via LC-MS (ESI+ mode) to detect hydrolyzed products (e.g., free amine or naphthol derivatives). Use high-resolution MS (HRMS) to confirm fragment masses .

Q. What statistical approaches are recommended for handling crystallographic data with twinning or disorder?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。